Vanadium telluride
Overview
Description
Vanadium telluride is a compound belonging to the family of transition metal dichalcogenides. It is composed of one vanadium atom sandwiched between two tellurium atoms, forming a layered structure held together by weak van der Waals forces . This compound has garnered significant interest due to its unique properties, including charge density wave phase transitions, possible ferromagnetism, and exceptional magnetic characteristics at the two-dimensional limit .
Preparation Methods
Vanadium telluride can be synthesized using various methods, including chemical vapor deposition, molecular beam epitaxy, and hydro/solvent thermal methods .
Chemical Vapor Deposition (CVD): This method involves the reaction of vanadium chloride with tellurium vapor at high temperatures.
Molecular Beam Epitaxy (MBE): In this method, vanadium and tellurium are evaporated in a high vacuum environment, allowing the atoms to deposit and form a thin film on a substrate.
Hydro/Solvent Thermal Methods: These methods involve the reaction of vanadium and tellurium precursors in a solvent at elevated temperatures and pressures.
Chemical Reactions Analysis
Vanadium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: this compound can be oxidized to form vanadium oxides and tellurium oxides. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride, leading to the formation of elemental vanadium and tellurium.
Substitution: this compound can undergo substitution reactions where tellurium atoms are replaced by other chalcogen atoms such as sulfur or selenium.
Scientific Research Applications
Vanadium telluride has a wide range of scientific research applications due to its unique properties :
Energy Storage: It is used in the development of high-performance supercapacitors and batteries due to its excellent electrochemical properties.
Phase Transition Devices: This compound’s charge density wave phase transitions are exploited in the development of oscillators, nonvolatile memory devices, and bolometers.
Mechanism of Action
The unique properties of vanadium ditelluride arise from its layered structure and the interactions between its vanadium and tellurium atoms . The compound exhibits charge density wave phase transitions due to the interaction of electron-phonon at one and two dimensions . These phase transitions are associated with changes in resistivity and magnetic susceptibility. Additionally, the compound’s magnetic properties are attributed to the itinerant nature of electrons close to the Fermi energy .
Comparison with Similar Compounds
Vanadium telluride is compared with other transition metal dichalcogenides such as vanadium disulfide, vanadium diselenide, and molybdenum disulfide .
Vanadium Disulfide (VS2): Similar to vanadium ditelluride, vanadium disulfide exhibits interesting magnetic properties and is used in energy storage applications.
Vanadium Diselenide (VSe2): This compound also shows charge density wave phase transitions and is studied for its potential in spintronic devices.
Molybdenum Disulfide (MoS2): While molybdenum disulfide is widely studied for its semiconducting properties, vanadium ditelluride is unique due to its metallic nature and magnetic characteristics.
This compound stands out due to its combination of charge density wave phase transitions, possible ferromagnetism, and exceptional magnetic properties at the two-dimensional limit .
Properties
IUPAC Name |
bis(tellanylidene)vanadium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Te.V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEISWVDKCZSMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V](=[Te])=[Te] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te2V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312339 | |
Record name | Vanadium telluride (VTe2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35515-91-4 | |
Record name | Vanadium telluride (VTe2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35515-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanadium telluride (VTe2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035515914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanadium telluride (VTe2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vanadium telluride (VTe2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vanadium ditelluride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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ANone: Various spectroscopic techniques are employed to characterize VTe2, including:
- X-ray diffraction (XRD): Used to determine the crystal structure and lattice parameters [, ].
- Raman spectroscopy: Provides information about vibrational modes and can be used to study phase transitions [].
- Scanning tunneling microscopy/spectroscopy (STM/STS): Offers atomic-scale imaging and electronic structure information [].
- Angle-resolved photoemission spectroscopy (ARPES): Probes the electronic band structure [].
- X-ray absorption spectroscopy (XAS): Provides information about the electronic structure and oxidation states [].
ANone: VTe2 exhibits several intriguing properties:
- Metallic conductivity: Unlike many other transition metal dichalcogenides that are semiconductors, VTe2 exhibits metallic conductivity [, , ].
- Charge density wave (CDW) order: VTe2 undergoes a CDW transition at room temperature, leading to a periodic modulation of electron density and atomic positions [, , , ]. This is unique as most CDW systems exhibit this behavior at much lower temperatures.
- Polymorphism: VTe2 can exist in different CDW phases at room temperature depending on the doping concentration []. These different phases exhibit distinct antiferromagnetic spin orderings.
- Potential for magnetism: While bulk VTe2 is not intrinsically magnetic, theoretical predictions and experimental observations suggest the possibility of ferromagnetism in monolayer VTe2 [, , ].
A: While VTe2 is generally stable in air, research indicates that lithium exfoliation can lead to partial conversion into non-stoichiometric vanadium oxide and lithium vanadates []. This suggests a potential sensitivity to certain chemical environments.
A: Yes, VTe2 has shown promise as an electrocatalyst for the hydrogen evolution reaction (HER) [, , ]. Hybrid structures like VTe2/CNT have demonstrated excellent HER activity with a low onset potential [].
A: VTe2’s metallic conductivity and large surface area make it suitable for energy storage applications like supercapacitors. Hybrid structures of VTe2 with carbon nanotubes (CNTs) have shown improved electrochemical performance due to enhanced active sites and efficient charge transport pathways [, ].
A: Density functional theory (DFT) calculations are widely used to investigate the electronic structure, magnetic properties, and CDW phases of VTe2 [, , ]. These calculations provide valuable insights into the material's behavior and guide experimental investigations.
ANone: VTe2 holds potential for various applications, including:
- Electrocatalysis: Its catalytic activity in HER makes it a promising candidate for clean energy production [, ].
- Energy storage: Its high conductivity and large surface area make it suitable for supercapacitors and battery electrodes [, ].
- Spintronics: The potential for magnetism in monolayer VTe2 opens doors for spintronic applications [, ].
- Memory devices: VTe2 nanosheets have shown volatile threshold switching behavior due to the metal-to-insulator transition, making them promising for memory applications [].
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